molecular formula C19H14ClN3O3 B11551081 N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)furan-2-carboxamide

N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)furan-2-carboxamide

Cat. No.: B11551081
M. Wt: 367.8 g/mol
InChI Key: VKTPYAPWWRBYED-CIAFOILYSA-N
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Description

N-(2-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE typically involves the condensation of 4-chlorobenzaldehyde with hydrazinecarboxamide, followed by a coupling reaction with 2-furoic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-(2-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with cellular targets, leading to the activation of apoptotic pathways. The compound has been shown to activate the p53-p21 pathway, resulting in cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE is unique due to its specific chemical structure, which allows it to interact with multiple molecular targets and pathways. Its ability to induce apoptosis through the p53-p21 pathway sets it apart from other similar compounds.

Properties

Molecular Formula

C19H14ClN3O3

Molecular Weight

367.8 g/mol

IUPAC Name

N-[2-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H14ClN3O3/c20-14-9-7-13(8-10-14)12-21-23-18(24)15-4-1-2-5-16(15)22-19(25)17-6-3-11-26-17/h1-12H,(H,22,25)(H,23,24)/b21-12+

InChI Key

VKTPYAPWWRBYED-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3

Origin of Product

United States

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